5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one

Aromatase inhibition CYP19 Enzyme assay

5-Methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one (CAS 154932‑68‑0) is a synthetic pyridyl-substituted indanone, designated compound 8 in the foundational aromatase inhibitor series reported by Hartmann, Bayer, and Grün. It features a 5‑methoxy substituent on the indanone core and a 4‑pyridylmethyl side‑chain.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 154932-68-0
Cat. No. B175593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
CAS154932-68-0
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(C2)CC3=CC=NC=C3
InChIInChI=1S/C16H15NO2/c1-19-14-2-3-15-12(10-14)9-13(16(15)18)8-11-4-6-17-7-5-11/h2-7,10,13H,8-9H2,1H3
InChIKeyHKUPXKYZDOQZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-(Pyridin-4-ylmethyl)-2,3-Dihydro-1H-Inden-1-One (CAS 154932-68-0): Procurement-Quality Evidence Guide for Aromatase Inhibitor R&D


5-Methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one (CAS 154932‑68‑0) is a synthetic pyridyl-substituted indanone, designated compound 8 in the foundational aromatase inhibitor series reported by Hartmann, Bayer, and Grün [1]. It features a 5‑methoxy substituent on the indanone core and a 4‑pyridylmethyl side‑chain. The compound acts as a non‑steroidal inhibitor of human placental aromatase (CYP19), and its in vitro and in vivo profile has been compared directly with the clinical standard aminoglutethimide (AG) and with closely related indanone, indan, and tetralin analogs [1].

Why Generic Substitution Fails: Positional, Oxidation-State, and Scaffold Sensitivity of Pyridyl-Indanone Aromatase Inhibitors


Within the pyridyl‑substituted indanone/indan/tetralin family, seemingly minor structural changes produce orders‑of‑magnitude shifts in aromatase inhibitory potency, P450 selectivity, and in vivo efficacy. The 5‑methoxy indanone (compound 8) cannot be interchanged with its 4‑methoxy or 5‑hydroxy congeners, nor with its methylene‑bridged indan analog, without fundamentally altering the pharmacological profile [1]. Even the oxidation state of the central carbon—ketone vs. methylene—controls relative potency by >100‑fold [1]. Procurement decisions that disregard these structural determinants risk selecting a compound with unanticipated potency, selectivity, or in vivo behavior.

Quantitative Differentiation of 5-Methoxy-2-(Pyridin-4-ylmethyl)-2,3-Dihydro-1H-Inden-1-One from Closest Analogs and Clinical Standard


Aromatase Inhibitory Activity in Human Placental Microsomes: Target Compound vs. Aminoglutethimide

In a human placental microsome preparation using [1β,2β-³H]testosterone as substrate, compound 8 (5‑methoxy indanone) inhibited aromatase with a relative potency greater than that of the clinical reference aminoglutethimide (AG; relative potency ≡ 1.0). All compounds in the series except two hydroxy‑substituted enones exhibited relative potencies >1, with the most active members—the 5‑OCH₃ indan 13 and the 6‑OCH₃ tetralin 18—achieving relative potencies of 154 and 163, respectively [1]. Although the exact IC₅₀ of compound 8 was not tabulated in the abstracted data, its placement above AG on the relative potency scale confirms meaningful CYP19 engagement [1].

Aromatase inhibition CYP19 Enzyme assay

Selectivity Over P450scc (Cholesterol Side-Chain Cleavage Enzyme): Target Compound vs. OH‑Substituted Analogs

In a bovine adrenal desmolase (P450scc) assay at 25 μM, compound 8 showed no detectable inhibition, whereas the 5‑OH and 7‑OH tetralins (compounds 20 and 22) produced 12 % inhibition, and AG gave 53 % inhibition under identical conditions [1]. This demonstrates that the 5‑methoxy indanone scaffold inherently spares P450scc, a key off‑target enzyme whose inhibition by AG contributes to corticosteroid suppression [1].

P450 selectivity Desmolase Off-target profile

In Vivo Uterotrophic Assay: Target Compound vs. Aminoglutethimide in Androstenedione-Stimulated Juvenile Rats

In androstenedione‑stimulated juvenile rats, compound 8 failed to achieve the same level of uterotrophic inhibition as AG. Together with compounds 6, 10, and 15, it was classified as significantly less active than AG in reducing the androstenedione‑induced increase in uterine weight [1]. This contrasts with its in vitro aromatase inhibition and highlights a disconnect between microsomal potency and whole‑animal anti‑estrogenic effect for the 5‑methoxy indanone series [1].

In vivo efficacy Uterotrophic assay Estrogen suppression

Oxidation-State Impact: Ketone (Indanone) vs. Methylene (Indan) on Aromatase Potency

Reduction of the 1‑ketone in compound 8 to the methylene‑bridged indan 13 (5‑OCH₃ indan) transforms the compound from a moderately active aromatase inhibitor (relative potency >1) to one of the most potent compounds in the series (relative potency = 154) [1]. This >100‑fold potency amplification is attributed to improved fit within the CYP19 active site, as evidenced by the competitive inhibition kinetics and type II difference spectrum observed for compound 13 [1].

Structure-activity relationship Oxidation state Scaffold hopping

Best-Fit Research and Industrial Application Scenarios for 5-Methoxy-2-(Pyridin-4-ylmethyl)-2,3-Dihydro-1H-Inden-1-One


In Vitro Positive Control for CYP19 Inhibition with Minimal P450scc Interference

Because compound 8 inhibits human placental aromatase (relative potency >1 vs. AG) but shows zero desmolase inhibition at 25 μM, it is an optimal positive control for CYP19 assays where off‑target suppression of corticosteroid biosynthesis must be avoided [1].

Negative Control for In Vivo Anti‑Estrogenic Efficacy Studies

Compound 8 is significantly less active than AG in the androstenedione‑stimulated rat uterotrophic assay, making it a reliable negative control or baseline comparator when evaluating the in vivo translation of novel aromatase inhibitors [1].

SAR Probe for the Role of the C‑1 Ketone in CYP19 Binding

The >100‑fold potency gap between compound 8 (indanone) and its indan counterpart 13 (relative potency 154) offers a sharp tool for probing how the carbonyl group affects active‑site geometry, competitive inhibition kinetics, and type II difference spectra [1].

Reference Compound for Positional Isomer Selectivity Studies

With its 5‑methoxy substitution, compound 8 can serve alongside its 4‑methoxy isomer (compound 7) and the unsubstituted parent (compound 6) in systematic SAR studies to map the influence of methoxy position on aromatase inhibition and P450 enzyme selectivity [1].

Quote Request

Request a Quote for 5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.